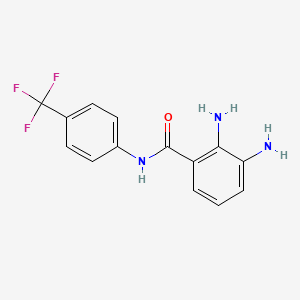

2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide

Description

2,3-Diamino-N-(4-(trifluoromethyl)phenyl)benzamide is a benzamide derivative featuring a 2,3-diaminobenzoyl core linked to a 4-(trifluoromethyl)phenyl group via an amide bond. The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, traits often leveraged in medicinal and agrochemical applications.

Properties

IUPAC Name |

2,3-diamino-N-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c15-14(16,17)8-4-6-9(7-5-8)20-13(21)10-2-1-3-11(18)12(10)19/h1-7H,18-19H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOFLZNSRAUGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide typically involves the reaction of benzamide derivatives with trifluoromethylating agents. One common method includes the reaction of benzamide with trifluoroacetic acid to form an acid chloride intermediate, which then reacts with the appropriate amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts, such as tetrabutylammonium bromide and triphenyl phosphite, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Recent studies have indicated that compounds similar to 2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide can enhance intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication. This mechanism has been explored for its potential against Hepatitis B virus (HBV) and other viral infections.

Table 1: Summary of Antiviral Activities

| Compound Name | Virus Targeted | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | HBV | Increases A3G levels | TBD |

| IMB-0523 | HBV | Increases A3G levels | 5.5 |

| IMB-26 | HIV-1 | Increases A3G levels | 10 |

Cytotoxicity Studies : The compound's safety profile has been assessed using various cancer cell lines. Preliminary findings suggest moderate cytotoxicity, indicating potential for further therapeutic exploration.

Table 2: Cytotoxicity Data

| Cell Line | CC50 (µM) |

|---|---|

| HepG2 | 30 |

| MCF-7 | 25 |

| PC-3 | 28 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It demonstrates moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases.

Table 3: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | AChE | TBD |

| Rivastigmine | AChE | ~0.5 |

Material Science

Due to its unique chemical structure, this compound is being explored for applications in developing new materials, particularly in polymer chemistry and nanotechnology. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it suitable for creating advanced materials with specific properties.

Antiviral Efficacy Against HBV

A study evaluated the efficacy of a related compound against HBV in vitro and in vivo, demonstrating significant reductions in HBV DNA levels through modulation of A3G levels. This provides a promising avenue for developing antiviral therapies based on this class of compounds.

Cytotoxicity in Cancer Models

Research on benzamide derivatives has shown varied cytotoxic effects across different cancer cell lines, emphasizing the need for targeted studies on this compound to establish its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pesticide Benzamides

Several benzamide derivatives serve as pesticides, differing in substituents but sharing the core amide linkage. Key examples include:

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide targeting rice sheath blight. The 3-isopropoxy group and trifluoromethyl moiety contribute to its antifungal activity .

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): A herbicide inhibiting cell wall synthesis. Its ethoxymethoxy group enhances soil mobility and herbicidal efficacy .

Structural Insights: The trifluoromethyl group in flutolanil and the target compound improves membrane permeability, while polar substituents (e.g., diamino groups) may modulate target binding or solubility .

Anticancer Diarylamides

Diarylamides with trifluoromethyl groups exhibit potent anticancer activity. For instance:

- Compound 64 (3-(Trifluoromethyl)-N-(4-(6,7-dimethoxy-2-methylquinolin-3-yloxy)phenyl)benzamide): Displays IC₅₀ values of 0.12–1.45 µM across cancer cell lines, surpassing imatinib’s efficacy .

- Compound 66 (N-(4-(6,7-dimethoxy-2-methylquinolin-3-yloxy)phenyl)-3,5-bis(trifluoromethyl)benzamide): Shows 76.65% inhibition of C-RAF kinase at 10 µM, indicating kinase-targeted mechanisms .

| Compound | Substituents | IC₅₀ Range (µM) | Key Target | Reference |

|---|---|---|---|---|

| Compound 64 | 3-CF₃, quinoline-O-linker | 0.12–1.45 | Broad cancer | |

| Compound 66 | 3,5-bis(CF₃), quinoline-O-linker | 0.08–1.02 | C-RAF kinase |

Structure-Activity Relationship (SAR) :

- The 6,7-dimethoxyquinoline scaffold enhances antiproliferative activity compared to dihydroxy analogs.

- An ether (–O–) linker optimizes spatial orientation for target engagement .

Antineoplastic Agents

- Nilotinib (4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide): A BCR-ABL kinase inhibitor for leukemia. Its trifluoromethyl group and pyrimidine tail confer selectivity and potency (CAS-641571-10-0) .

| Compound | Substituents | Molecular Weight (g/mol) | Use | Reference |

|---|---|---|---|---|

| Nilotinib | 4-methyl, imidazole-pyrimidine tail | 529.52 | Leukemia therapy |

Fluorinated Analogs

- 2,3-Diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide (CAS 1421933-30-3): Differs by a single fluorine atom at the 4-position. Molecular weight (313.25 g/mol) and formula (C₁₄H₁₁F₄N₃O) are nearly identical to the target compound, implying minor pharmacokinetic differences .

Research Findings and Implications

- Trifluoromethyl Utility : The –CF₃ group is a hallmark in agrochemicals (e.g., flutolanil) and anticancer agents (e.g., Compound 64), enhancing bioavailability and target affinity .

- Scaffold Optimization: Quinoline-based diarylamides () demonstrate that electron-donating groups (e.g., methoxy) improve activity, a strategy applicable to the target compound’s development.

- Unmet Potential: The target compound’s diamino groups may offer hydrogen-bonding sites for novel target interactions, warranting further exploration in drug discovery .

Biological Activity

2,3-Diamino-N-(4-(trifluoromethyl)phenyl)benzamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: C₁₄H₁₂F₃N₃O

- CAS Number: 1421933-32-5

- Molecular Weight: 303.26 g/mol

The presence of a trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amine and benzoyl derivatives. The detailed synthetic pathway is crucial for ensuring the purity and yield of the compound, which can be analyzed using techniques such as NMR and HPLC.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

- Carbonic Anhydrase (CA): This compound has been shown to inhibit human carbonic anhydrase isoforms (hCA I and hCA II) effectively. The IC50 values for related compounds range from 0.09 to 0.58 µM, indicating potent enzyme inhibition capabilities .

- Acetylcholinesterase (AChE): Similar benzamide derivatives have demonstrated moderate inhibition of AChE with IC50 values between 33.1 to 85.8 µM .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis. Studies have indicated that various benzamide derivatives can induce cell cycle arrest and apoptosis in cancer cell lines.

Case Studies

- In Vitro Studies on Enzyme Inhibition:

- Pharmacokinetic Studies:

Data Table: Biological Activity Summary

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Binding: The compound likely binds to the active sites of target enzymes (e.g., hCA I and II), leading to competitive inhibition.

- Signal Transduction Modulation: By interacting with cellular pathways, it may alter gene expression related to cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.